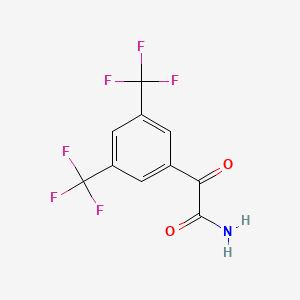

3,5-Bis(trifluoromethyl)phenylglyoxylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYQKKSXPJEHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 3,5 Bis Trifluoromethyl Phenyl Core and Its Diverse Derivatives

Elaboration of Key Precursors Incorporating the 3,5-Bis(trifluoromethyl)phenyl Moiety

The synthesis of various derivatives of the 3,5-bis(trifluoromethyl)phenyl core often begins with a few key starting materials. The following sections describe the preparation of these essential precursors.

3,5-Bis(trifluoromethyl)acetophenone is a versatile intermediate, notably used in the synthesis of neurokinin-1 (NK-1) receptor antagonists. acs.orgacs.org Several synthetic routes have been developed for its preparation.

One common method involves the use of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene (B1265498). acs.orgacs.orgresearchgate.net This organomagnesium compound can be prepared by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium granules in an appropriate solvent like tetrahydrofuran (B95107) (THF). acs.orgacs.orggoogle.com An alternative, safer method involves a halogen-magnesium exchange with isopropylmagnesium chloride at low temperatures. acs.orgorgsyn.org The resulting Grignard reagent is then reacted with acetic anhydride (B1165640) to yield 3,5-bis(trifluoromethyl)acetophenone. acs.orgacs.org Distillation of the crude product can provide the final compound as a clear, colorless oil. acs.org

Another approach starts from 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane, which is oxidized to the corresponding acetophenone. google.com The oxidation can be efficiently carried out using hydrogen peroxide in the presence of an oxidation catalyst, such as sodium tungstate. google.com The precursor, 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane, can be synthesized from 3,5-bis(trifluoromethyl)-1-bromobenzene via a Grignard reaction with acetaldehyde. google.com

Additionally, 3,5-bis(trifluoromethyl)acetophenone can be synthesized from 3',5'-bis(trifluoromethyl)acetophenone (B56603) hydrazone, which is formed by the reaction of 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid. nih.gov

Table 1: Selected Synthetic Routes to 3,5-Bis(trifluoromethyl)acetophenone

| Starting Material | Reagents | Key Steps | Yield | Reference(s) |

| 3,5-Bis(trifluoromethyl)bromobenzene | 1. Magnesium or i-PrMgCl, THF2. Acetic anhydride | Grignard reagent formation followed by acylation | 88% | acs.orgacs.org |

| 3,5-Bis(trifluoromethyl)phenyl-1-hydroxyethane | Hydrogen peroxide, Sodium tungstate | Oxidation | Excellent yields | google.com |

| 3',5'-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid, Vilsmeier-Haack reagent | Formation of hydrazone followed by reaction with Vilsmeier-Haack reagent | Good average yield | nih.gov |

3,5-Bis(trifluoromethyl)benzylamine (B151408) and its derivatives are important building blocks in organic synthesis. For instance, N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been synthesized via a solventless direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at high temperatures. mdpi.comproquest.comresearchgate.net

A process for preparing 3,5-bis(trifluoromethyl)-N-methyl-benzylamine involves the reaction of 3,5-bis(trifluoromethyl)-benzyl chloride with aqueous methylamine (B109427) in methanol. google.com The starting benzyl (B1604629) chloride can be prepared by chlorinating 3,5-bis(trifluoromethyl)-benzyl alcohol with thionyl chloride. google.com

Furthermore, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine can be synthesized in a two-step process. mdpi.comresearchgate.net The first step is a nucleophilic aromatic substitution between 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene (B31998) to give N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline with a 98% yield. mdpi.comresearchgate.net The subsequent step is the catalytic hydrogenation of the nitro compound using a palladium on carbon (Pd-C) catalyst to afford the desired diamine in 97% yield. mdpi.comresearchgate.net

The synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol, a precursor to the benzylamine, can be achieved by reacting the corresponding Grignard reagent with solid paraformaldehyde. google.com

Table 2: Synthesis of 3,5-Bis(trifluoromethyl)benzylamine Derivatives

| Product | Starting Materials | Reagents | Yield | Reference(s) |

| N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | Stearic acid, 3,5-Bis(trifluoromethyl)benzylamine | Heat (140 °C), solvent-free | Moderate | mdpi.comproquest.comresearchgate.net |

| 3,5-Bis(trifluoromethyl)-N-methyl-benzylamine | 3,5-Bis(trifluoromethyl)-benzyl chloride, Methylamine | Methanol | Not specified | google.com |

| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 3,5-Bis(trifluoromethyl)benzylamine, 1-Fluoro-2-nitrobenzene | 1. K2CO3, DMF2. H2, Pd-C, EtOH | 97% (hydrogenation step) | mdpi.comresearchgate.net |

3,5-Bis(trifluoromethyl)bromobenzene is a key intermediate for many of the syntheses described herein, particularly for the formation of Grignard reagents. google.comlookchem.comgoogle.comoakwoodchemical.com An efficient method for its preparation involves the bromination of 1,3-bis(trifluoromethyl)benzene. acs.orgacs.orggoogle.com

A highly regioselective bromination can be achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in a mixture of concentrated sulfuric acid and glacial acetic acid. acs.orgacs.orggoogle.com The reaction is typically heated to around 45 °C. acs.orggoogle.com This method has been shown to produce the desired product in high yields, with minimal formation of isomeric and bis-brominated byproducts. google.com

Other literature methods also describe the use of N-bromosuccinimide (NBS) or DBH in concentrated sulfuric acid or trifluoroacetic acid, with reported yields in the 90% range. acs.orggoogle.com

Table 3: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

| Starting Material | Brominating Agent | Solvent/Acid | Temperature | Reference(s) |

| 1,3-Bis(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Sulfuric acid, Acetic acid | 45 °C | acs.orgacs.orggoogle.com |

| 1,3-Bis(trifluoromethyl)benzene | N-Bromosuccinimide (NBS) or DBH | Sulfuric acid or Trifluoroacetic acid | Not specified | acs.orggoogle.com |

The synthesis of isocyanates and isothiocyanates bearing the 3,5-bis(trifluoromethyl)phenyl moiety provides versatile intermediates for further chemical transformations. While the direct search results did not provide specific synthetic procedures for these compounds, their preparation would typically follow standard organic chemistry methodologies. For example, isocyanates are often formed from the corresponding amine via phosgenation or by the Curtius, Hofmann, or Lossen rearrangement of an appropriate carboxylic acid derivative. Isothiocyanates can be synthesized from primary amines by reaction with carbon disulfide followed by treatment with a carbodiimide (B86325) or a heavy metal salt.

3,5-Bis(trifluoromethyl)phenylhydrazine derivatives are valuable reagents in organic synthesis, particularly for the construction of heterocyclic compounds. One example is the synthesis of pyrazole (B372694) derivatives. mdpi.com The reaction of 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid in refluxing ethanol (B145695) leads to the formation of the corresponding hydrazone intermediate. mdpi.com This intermediate can then be used to construct more complex pyrazole structures. mdpi.com

Electron-deficient phosphines, such as those containing the 3,5-bis(trifluoromethyl)phenyl group, are important ligands in catalysis. orgsyn.orgsigmaaldrich.com The synthesis of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is a key step in accessing the corresponding phosphine (B1218219). orgsyn.org This phosphine oxide can be prepared by reacting the Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene with diethyl phosphite. orgsyn.org The Grignard reagent for this synthesis is prepared via a Knochel Grignard exchange using isopropylmagnesium chloride. orgsyn.org

The resulting bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide can then be reduced to the secondary phosphine, bis[3,5-bis(trifluoromethyl)phenyl]phosphine, using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). orgsyn.org Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is a commercially available ligand used in various cross-coupling reactions. sigmaaldrich.com

Table 4: Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Derivatives

| Product | Starting Material | Key Reagents | Intermediate | Reference(s) |

| Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide | 3,5-Bis(trifluoromethyl)bromobenzene | 1. i-PrMgCl2. Diethyl phosphite | Grignard reagent | orgsyn.org |

| Bis[3,5-bis(trifluoromethyl)phenyl]phosphine | Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide | Diisobutylaluminium hydride (DIBAL-H) | - | orgsyn.org |

Functionalization and Derivatization Strategies for Amide-Containing Structures and Beyond

The 3,5-bis(trifluoromethyl)phenyl group is a valuable pharmacophore due to the influence of the trifluoromethyl (–CF3) groups, which can enhance the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.comnih.gov This has led to its inclusion in a number of approved drugs. mdpi.com The derivatization of this core into various structures, including pyrazoles, phenylglycinamides, and ureas, highlights its importance in medicinal chemistry.

Generation of Pyrazole Derivatives Incorporating the Motif

The synthesis of pyrazole derivatives featuring the 3,5-bis(trifluoromethyl)phenyl group is a well-documented process, often pursued for the discovery of novel antimicrobial agents. mdpi.comresearchgate.netnih.gov A common synthetic pathway begins with the reaction of 3',5'-bis(trifluoromethyl)acetophenone with a hydrazine (B178648) derivative, such as 4-hydrazinobenzoic acid. mdpi.com This initial condensation forms a hydrazone intermediate.

The subsequent key step is the Vilsmeier-Haack reaction, which utilizes a reagent typically formed from phosphorus oxychloride and dimethylformamide (DMF), to cyclize the hydrazone into a pyrazole aldehyde. mdpi.com This aldehyde serves as a versatile intermediate for further functionalization. Reductive amination of the pyrazole aldehyde with a wide range of substituted anilines leads to the final pyrazole-derived aniline (B41778) products in good yields. mdpi.com This multi-step synthesis is efficient, allowing for the large-scale production of the aldehyde intermediate, which can then be diversified. mdpi.com

The reaction sequence can be summarized as:

Hydrazone Formation: 3',5'-Bis(trifluoromethyl)acetophenone reacts with 4-hydrazinobenzoic acid in ethanol under reflux. mdpi.com

Vilsmeier-Haack Cyclization: The resulting hydrazone is treated with the Vilsmeier-Haack reagent in DMF to yield the pyrazole aldehyde. mdpi.com

Reductive Amination: The aldehyde is reacted with various anilines to form an imine, which is subsequently reduced, often using sodium borohydride (B1222165) (NaBH₄), to afford the target 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. mdpi.com

A variety of derivatives have been synthesized using this methodology, demonstrating its broad applicability.

Table 1: Examples of Synthesized 3,5-Bis(trifluoromethyl)phenyl Pyrazole Derivatives Data sourced from Molecules (2021). mdpi.com

| Compound Name | Substituent (on aniline) | Yield (%) | Molecular Formula |

|---|---|---|---|

| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-fluoroanilino)methyl]pyrazol-1-yl] benzoic acid | 4-Fluoro | 92 | C25H16F7N3O2 |

| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3-bromoanilino)methyl]pyrazol-1-yl] benzoic acid | 3-Bromo | 85 | C25H16BrF6N3O2 |

| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-fluoro-3-methyl-anilino)methyl]pyrazol-1-yl] benzoic acid | 4-Fluoro-3-methyl | 92 | C26H18F7N3O2 |

| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-bromo-3-methyl-anilino)methyl]pyrazol-1-yl] benzoic acid | 4-Bromo-3-methyl | 82 | C26H18BrF6N3O2 |

| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3,5-dichloroanilino)methyl]pyrazol-1-yl] benzoic acid | 3,5-Dichloro | 85 | C25H15Cl2F6N3O2 |

Synthesis of Phenylglycinamide Derivatives Featuring the 3,5-Bis(trifluoromethyl)phenyl Group

Phenylglycinamide derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have been synthesized as potential anticonvulsant agents. nih.gov The synthesis involves a multi-step approach that couples a protected phenylglycine unit with a piperazine (B1678402) ring substituted with the 3,5-bis(trifluoromethyl)phenyl group.

A key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)piperazine, is first prepared. nih.gov This is then coupled with N-Boc-phenylglycine (an amino acid with its amino group protected by a tert-butyloxycarbonyl group) using standard amide bond-forming conditions. This reaction yields a protected phenylglycinamide derivative, such as tert-butyl (2-(4-(3,5-bis(trifluoromethyl)phenyl)piperazin-1-yl)-2-oxo-1-phenylethyl) carbamate. nih.gov The synthesis demonstrates the utility of coupling reactions to link complex fragments, resulting in hybrid molecules with potential biological activities. nih.gov

Preparation of Salicylanilide (B1680751) and Benzamide (B126) Analogues

The 3,5-bis(trifluoromethyl)phenyl motif is also incorporated into simpler amide structures like benzamides. walshmedicalmedia.comsigmaaldrich.com These compounds can be prepared through the direct amidation of 3,5-bis(trifluoromethyl)benzoic acid or its more reactive derivatives (like the corresponding acyl chloride) with a suitable amine. walshmedicalmedia.comnih.gov For instance, a series of benzamides were synthesized for evaluation as anticonvulsants, highlighting the pharmacological interest in this structural class. walshmedicalmedia.com

General methods for benzamide synthesis include the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF. nih.gov This approach facilitates the direct condensation of a carboxylic acid and an amine at room temperature. nih.gov The resulting 3,5-bis(trifluoromethyl)benzamide (B1297820) structures are of interest in materials science and medicinal chemistry. walshmedicalmedia.com

Derivatization to Thiourea (B124793) and Urea (B33335) Structures

Thiourea and urea derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group are highly significant, particularly in the field of organocatalysis. researchgate.netrsc.org N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's thiourea, is a privileged organocatalyst known for its ability to activate substrates through double hydrogen bonding. researchgate.netrsc.org

The synthesis of these structures typically starts from 3,5-bis(trifluoromethyl)aniline.

Urea Synthesis: Symmetrical ureas like 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (B1605647) are formed by reacting the aniline precursor with a carbonyl source like phosgene (B1210022) or a safer equivalent such as triphosgene. This reaction proceeds via an isocyanate intermediate.

Thiourea Synthesis: Thioureas can be prepared by treating 3,5-bis(trifluoromethyl)phenyl isothiocyanate with an appropriate amine. nih.gov For example, the reaction with 2-aminopyridine (B139424) in acetonitrile (B52724) yields 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea. nih.gov The isothiocyanate precursor itself is generated from the corresponding aniline.

The strong hydrogen-bond donating capacity of these (thio)ureas makes them effective catalysts for a variety of organic transformations. researchgate.netrsc.org

Table 2: Properties of 3,5-Bis(trifluoromethyl)phenyl (Thio)urea Derivatives Data sourced from various chemical suppliers and publications. bris.ac.uknih.gov

| Compound Name | Common Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Schreiner's thiourea | C17H8F12N2S | 500.31 | 172–173 |

| 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea | - | C17H8F12N2O | 484.24 | - |

Oxadiazole Ring Formation with the Trifluoromethylphenyl Unit

The 3,5-bis(trifluoromethyl)phenyl moiety can be incorporated into 1,3,4-oxadiazole (B1194373) rings, which are important heterocyclic structures in medicinal chemistry. researchgate.net A common synthetic route involves the cyclization of a benzohydrazide (B10538) derivative. researchgate.net

Specifically, 5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol was synthesized by reacting 3,5-bis(trifluoromethyl)benzohydrazide (B1294991) with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) (KOH). researchgate.net The benzohydrazide precursor is readily prepared from the corresponding ester or acyl chloride of 3,5-bis(trifluoromethyl)benzoic acid. This oxadiazole thiol can then serve as a building block for further derivatization at the sulfur atom. researchgate.net Another approach involves synthesizing pyrazole-oxadiazole hybrids, where a carbohydrazide (B1668358) attached to a pyrazole ring is cyclized to form the oxadiazole ring. researchgate.net

General Strategies for Amide Linkage Formation (e.g., related to glyoxylamide)

The formation of an amide bond, such as the one in a glyoxylamide structure, is a cornerstone of organic synthesis. libretexts.orglumenlearning.com Several robust methods are available, and the choice often depends on the complexity and sensitivity of the substrates.

From Carboxylic Acids and Amines: The most direct method involves condensing a carboxylic acid with an amine. lumenlearning.comnumberanalytics.com This reaction often requires high temperatures to overcome the formation of an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To achieve milder conditions, coupling reagents are widely used. numberanalytics.comchemistrysteps.com Common examples include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium (B103445) and uronium reagents like HATU. chemistrysteps.com Metal-based catalysts, such as those involving titanium(IV) chloride (TiCl₄), can also mediate this transformation. nih.gov

From Acyl Chlorides and Amines: A highly reliable and common method is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. libretexts.orgchemistrysteps.com This reaction is typically fast and efficient.

From Acid Anhydrides and Amines: Acid anhydrides also react with amines to form amides, providing another effective route. libretexts.orgnumberanalytics.com

These fundamental strategies are applicable to the synthesis of complex amides like 3,5-bis(trifluoromethyl)phenylglyoxylamide from the appropriate glyoxylic acid derivative and amine.

Chemical Reactivity and Mechanistic Investigations of 3,5 Bis Trifluoromethyl Phenyl Substituted Compounds

Applications in Catalysis

The unique electronic nature of the 3,5-bis(trifluoromethyl)phenyl substituent makes it a privileged component in the design of highly effective catalysts. Its incorporation into both organocatalysts and the counterions of metal-based catalysts has led to significant advancements in a variety of chemical transformations.

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea (B124793), is a powerful hydrogen-bonding organocatalyst. rsc.orgrsc.org Its catalytic prowess stems from the presence of the two electron-deficient aryl groups. The trifluoromethyl substituents withdraw electron density from the phenyl rings, which in turn increases the acidity of the thiourea's N-H protons. wikipedia.org This enhancement makes Schreiner's thiourea an exceptional double hydrogen-bond donor, capable of activating electrophilic substrates and stabilizing negatively charged intermediates in transition states. rsc.orgrsc.org

The established mechanism involves a clamp-like, double hydrogen-bonding interaction with substrates, most notably those containing carbonyl groups. wikipedia.orgacs.org This non-covalent interaction mimics the behavior of Lewis acids by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the activated substrate. rsc.org One of the significant advantages of this catalyst is its operational simplicity; it is bench-stable, tolerant to water, and effective under mild, almost neutral conditions, which allows for its use with acid-sensitive substrates. wikipedia.org Research has demonstrated its effectiveness in a wide array of reactions, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Baylis-Hillman reactions. rsc.orgacs.orgrsc.org

Selected Reactions Catalyzed by Schreiner's Thiourea

| Reaction Type | Substrate Example | Role of Catalyst | Reference |

|---|---|---|---|

| Diels-Alder | Cyclopentadiene and Methyl Vinyl Ketone | Activates the dienophile via H-bonding to the carbonyl group, increasing reaction rate and endo-selectivity. | rsc.orgacs.org |

| Friedel-Crafts Alkylation | Electron-rich aromatics and Nitroolefins | Activates the nitroolefin for nucleophilic attack by the aromatic ring. | rsc.orgrsc.org |

| Epoxide Opening | Styrene Oxide and Aniline (B41778) | Facilitates ring-opening by activating the epoxide and stabilizing the transition state. | rsc.org |

| Baylis-Hillman | Aldehydes and Activated Alkenes | Acts as a cocatalyst to accelerate the reaction in conjunction with a tertiary amine. | rsc.org |

| Dehydrative Glycosylation | 2-Deoxyhemiacetals | Used in a synergistic system with DMAP/HCl to catalyze the reaction. | acs.org |

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, abbreviated as NaBArF, is a salt that serves as a crucial source for the large and exceptionally weakly coordinating anion, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF]⁻ or BARF). sigmaaldrich.comwikipedia.org The key feature of the [BArF]⁻ anion is its inability to significantly coordinate with metal centers, even those that are highly Lewis acidic. wikipedia.orgchemicalbook.com This property is vital in catalysis because it allows for the generation and stabilization of highly reactive, electrophilic cationic metal complexes that can act as catalysts without interference from their counterion. sigmaaldrich.comnih.gov

The applications of NaBArF are widespread, particularly in polymerization catalysis, C-H bond activation, and as an activator for various Lewis acid-catalyzed reactions. nih.govresearchgate.net By exchanging more strongly coordinating anions (like chloride or triflate) for the non-coordinating [BArF]⁻, researchers can create a vacant coordination site on a metal center, which is often essential for the catalytic cycle to proceed. wikipedia.org Beyond its use in generating cationic metal catalysts, NaBArF and its derivatives also function as phase-transfer catalysts and have been employed in the synthesis of ion-selective membranes. chemicalbook.comfishersci.ca

Properties and Applications of NaBArF

| Property/Application | Description | Reference |

|---|---|---|

| Chemical Formula | C₃₂H₁₂BF₂₄Na | sigmaaldrich.com |

| Primary Role | Source of the weakly coordinating anion [BArF]⁻. | sigmaaldrich.comwikipedia.org |

| Key Catalytic Use | Generation and stabilization of cationic electrophilic metal complexes for polymerization, hydrogenation, and hydrosilylation. | sigmaaldrich.comnih.gov |

| Other Applications | Anionic phase-transfer catalyst; synthesis of ion-selective membranes. | chemicalbook.comfishersci.ca |

| Precursor | Acts as a precursor for other [BArF]⁻-based reagents, such as Brookhart's acid. | wikipedia.orgsigmaaldrich.com |

Structure Activity Relationship Sar and Structural Influence of the 3,5 Bis Trifluoromethyl Phenyl Moiety in Biological Contexts

The Role of Trifluoromethyl Groups in Modulating Electronic and Steric Properties

Electronic Properties: The CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. mdpi.com This property significantly alters the electron distribution of the aromatic ring, which can enhance interactions with biological targets. mdpi.com The strong electron-withdrawing nature can increase the acidity of nearby functional groups and lower the basicity of others, such as in trifluoroethanol. wikipedia.org This modulation of a molecule's electronic environment can improve hydrogen bonding and electrostatic interactions with protein residues. mdpi.com

Steric and Physicochemical Properties: Sterically, the trifluoromethyl group is larger and bulkier than a methyl group or a hydrogen atom. mdpi.com It is often used as a bioisostere for a chlorine atom due to their similar steric demands. mdpi.com The introduction of CF₃ groups is a common strategy to increase lipophilicity (hydrophobicity), a key factor in a drug's ability to cross cell membranes. nih.govmdpi.com The Hansch lipophilicity parameter (π) for a CF₃ group is +0.88. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol), which makes the CF₃ group highly resistant to metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the drug candidate. mdpi.comwikipedia.org

Impact of Substituent Variations on Biological Activity Across Different Compound Classes

The biological activity of compounds containing the 3,5-bis(trifluoromethyl)phenyl core can be finely tuned by altering substituents on other parts of the molecule. Studies on various compound classes, such as pyrazole (B372694) derivatives, have demonstrated clear structure-activity relationships.

In a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives designed as antimicrobial agents, modifications to a linked aniline (B41778) moiety produced significant variations in potency against Gram-positive bacteria. mdpi.comnih.gov Hydrophobic and lipophilic substituents on the aniline ring generally increased antibacterial activity. mdpi.comnih.gov

Alkyl and Aryl Groups: Simple alkyl substitutions, such as a 4-isopropyl group, resulted in potent activity against S. aureus strains with Minimum Inhibitory Concentration (MIC) values of 1 to 2 µg/mL. mdpi.comnih.gov A phenoxy substituent also yielded a potent compound with MIC values of 1 µg/mL against several bacterial strains. mdpi.comnih.gov

Electron-Donating Groups: The introduction of a methoxy (B1213986) group, which is less lipophilic, led to a significant decrease in potency. mdpi.comnih.gov

Halogens: Halogen substitution proved effective, with chloro-substituted compounds showing better activity than fluoro-derivatives. mdpi.comnih.gov For bromo-substituted compounds, the position mattered, with the para-isomer being more potent than the meta-isomer. mdpi.com

These findings are summarized in the table below, showcasing the impact of substituent changes on antimicrobial activity.

| Compound Class | Substituent on Aniline Moiety | Effect on Antibacterial Activity | Reported MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenyl Pyrazole | 4-Isopropyl | Increased activity | 1 - 2 | mdpi.comnih.gov |

| 3,5-Bis(trifluoromethyl)phenyl Pyrazole | Methoxy | Decreased potency | > 2 | mdpi.comnih.gov |

| 3,5-Bis(trifluoromethyl)phenyl Pyrazole | Phenoxy | Potent activity | 1 | mdpi.comnih.gov |

| 3,5-Bis(trifluoromethyl)phenyl Pyrazole | Methyl sulfide | Moderate activity | 1 - 4 | mdpi.com |

| 3,5-Bis(trifluoromethyl)phenyl Pyrazole | 4-Chloro | Better activity than fluoro derivatives | Potent | mdpi.comnih.gov |

| 3,5-Bis(trifluoromethyl)phenyl Pyrazole | 4-Bromo | Potent activity | Potent | mdpi.com |

| 3,5-Bis(trifluoromethyl)phenyl Pyrazole | Carboxylic acid | Eliminated activity | Inactive | mdpi.comnih.gov |

Similarly, in a study of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues as cholinesterase inhibitors, substitutions on the salicylanilide (B1680751) core were shown to modulate activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Influence of Linker Systems on Pharmacological Efficacy and Selectivity

The linker connecting the 3,5-bis(trifluoromethyl)phenyl moiety to other parts of a molecule is not merely a spacer but plays a crucial role in determining pharmacological efficacy and selectivity. The length, flexibility, and chemical nature of the linker can dictate the optimal orientation of the molecule within a biological target's binding site.

A study on a series of 3,5-bis(trifluoromethyl)phenylsulfonamides, identified as inhibitors of pancreatic cancer cell growth, systematically explored the impact of the linker length. The lead compound, N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide, which has a hexyl linker, was active against the MiaPaCa-2 pancreatic cancer cell line. Subsequent optimization revealed a marked preference for a shorter propyl (three-carbon) linker, which consistently yielded lower GI₅₀ values (a measure of growth inhibition) across multiple cell lines. The introduction of bulky aromatic groups at the other end of the linker was well-tolerated, suggesting that the linker's primary role was to achieve the correct spacing and vector for the terminal moiety to interact with its target.

Conformational Analysis and its Correlation with Molecular Recognition and Interactions

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The bulky and electron-withdrawing trifluoromethyl groups of the 3,5-bis(trifluoromethyl)phenyl moiety significantly influence the molecule's preferred conformation and its interactions.

A detailed structural analysis of 3,5-bistrifluoromethylhydrocinnamic acid provided significant insight into the conformational preferences imparted by the 3,5-bis(trifluoromethyl)phenyl group. The propanoic acid side chain of this molecule adopted a bent, gauche conformation in the crystal structure. This is in contrast to unsubstituted 3-phenylpropanoic acid, which typically prefers a trans conformation. Density Functional Theory (DFT) calculations suggested that the strong electron-withdrawing character of the two CF₃ groups increases the stability of the gauche conformer. This electronic effect, combined with intermolecular forces in the crystal lattice, favors a conformation that might otherwise be less populated, demonstrating how the substituent can pre-organize a molecule for specific interactions. This conformational control is a key element in molecular recognition, as it can reduce the entropic penalty of binding to a receptor.

Biological and Preclinical Research Applications of Compounds Incorporating the 3,5 Bis Trifluoromethyl Phenyl Motif

Evaluation as Antimicrobial Agents in Preclinical Models

Compounds featuring the 3,5-bis(trifluoromethyl)phenyl motif have been the subject of extensive research for their potential to combat bacterial infections, particularly those caused by drug-resistant pathogens.

Efficacy Against Drug-Resistant Bacterial Strains, Including MRSA and Enterococci

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge to public health. nih.gov In the search for new antibiotics, pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl substituent have emerged as potent growth inhibitors of these menacing Gram-positive bacteria. nih.govnih.gov Many of these synthesized compounds exhibit significant potency, with minimum inhibitory concentration (MIC) values recorded as low as 0.25 µg/mL. nih.govnih.gov

Further investigations have identified several lead compounds that are not only potent but also bactericidal, showing effectiveness against MRSA persister cells. nih.govnih.gov For instance, a series of anilides of trifluoromethyl-substituted cinnamic acid were tested against reference and resistant clinical isolates of S. aureus and Enterococcus faecalis. nih.gov One such derivative, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]-prop-2-enamide, demonstrated notable antistaphylococcal and anti-enterococcal activity. nih.gov Similarly, quinoxaline (B1680401) derivatives have shown powerful activity against MRSA and VRE strains, with MIC values ranging from 0.25 to 1 mg/L. researchgate.net These findings underscore the potential of this chemical class in developing new treatments for severe bacterial infections. nih.gov

Table 1: Antimicrobial Activity of Selected 3,5-Bis(trifluoromethyl)phenyl Derivatives

| Compound Class | Specific Compound | Target Organism | Activity (MIC/MBC) | Reference |

|---|---|---|---|---|

| Pyrazole Derivatives | Various | Gram-positive bacteria (incl. MRSA, Enterococci) | MIC as low as 0.25 µg/mL | nih.gov, nih.gov |

| Cinnamic Acid Anilides | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | S. aureus (MRSA) | MIC/MBC: 0.15–5.57 µM | nih.gov |

| Cinnamic Acid Anilides | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | E. faecalis (VRE) | MIC/MBC: 2.34–44.5 µM | nih.gov |

| Quinoxaline Derivatives | Compounds 25 and 31 | S. aureus (MRSA), E. faecium/faecalis (VRE) | MIC: 0.25 to 1 mg/L | researchgate.net |

Activity Against Bacterial Biofilms

Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to treat and are a major cause of persistent infections. researchgate.net Compounds incorporating the 3,5-bis(trifluoromethyl)phenyl motif have demonstrated the ability to both inhibit the formation of and eradicate established biofilms. researchgate.net

Studies on pyrazole derivatives revealed that specific compounds were potent against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. nih.govnih.gov Two compounds, in particular, showed moderate efficacy in both inhibiting biofilm formation and destroying preformed biofilms. researchgate.net These bactericidal compounds are effective against bacteria in both their free-floating (planktonic) and biofilm-associated states. researchgate.net The research highlights the dual-action potential of these molecules, which is a significant advantage in treating complex bacterial infections. researchgate.net

Table 2: Anti-Biofilm Activity of 3,5-Bis(trifluoromethyl)phenyl Pyrazole Derivatives

| Compound | Target Biofilm | Activity (MBEC) | Reference |

|---|---|---|---|

| Compound 11 | S. aureus | 1 µg/mL | nih.gov, researchgate.net |

| Compound 28 | S. aureus | 1 µg/mL | nih.gov, researchgate.net |

| Compound 29 | S. aureus | 1 µg/mL | nih.gov, researchgate.net |

Enzyme Inhibition Studies

The 3,5-bis(trifluoromethyl)phenyl scaffold is also integral to the design of various enzyme inhibitors, targeting enzymes implicated in neurodegenerative diseases, hormonal disorders, and cancer.

Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for conditions characterized by a decline in cholinergic neurotransmission, such as Alzheimer's disease. nih.govnih.gov Researchers have designed and synthesized analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide to enhance their inhibitory potency against these enzymes. nih.gov

These compounds displayed moderate inhibition of both AChE and BuChE, with half-maximal inhibitory concentration (IC50) values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE. nih.gov Notably, the substitution pattern on the molecule allowed for the modulation of selectivity, with some derivatives showing balanced inhibition of both enzymes. nih.gov The most effective dual inhibitor identified was N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide. nih.gov

Table 3: Cholinesterase Inhibition by N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues

| Enzyme | Inhibition Range (IC50) | Most Potent Inhibitor | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 18.2 - 196.6 µM | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | nih.gov |

| Butyrylcholinesterase (BuChE) | 9.2 - 196.2 µM | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | nih.gov |

Modulation of Steroid 5α-Reductase Type 1 Activity

Steroid 5α-reductases are enzymes involved in steroid metabolism, and their overactivity can lead to androgen-dependent conditions like androgenic alopecia. nih.gov The type 1 isozyme (SRD5A1) is a key target for treating such conditions. nih.gov

A study focusing on non-steroidal inhibitors identified Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a promising suppressor of SRD5A1. nih.govdntb.gov.ua In a human keratinocyte cell-based assay, this compound exhibited a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM. nih.govdntb.gov.ua Further kinetic studies determined its inhibition constant (Ki) to be 2.382 µM. nih.govdntb.gov.ua The mechanism of action involves both the suppression of SRD5A1 expression and mixed-mode inhibition of the enzyme's activity. nih.gov These findings suggest that compounds with the 3,5-bis(trifluoromethyl)phenyl motif hold potential for development as treatments for androgenic alopecia. nih.gov

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, plays a critical role in the growth, survival, and progression of various cancers. benthamscience.comnih.govnih.gov Inhibiting the STAT3 signaling pathway is therefore an attractive strategy for cancer therapy. benthamscience.comnih.gov

Research has shown that a novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), can inhibit liver tumor growth by targeting this pathway. nih.gov Treatment with NHDC was found to inhibit the action and phosphorylation of STAT3 in liver cancer cells. nih.gov The inhibitory effect is achieved through the direct binding of NHDC to the HNF 4α protein, which subsequently leads to the inactivation of STAT3. nih.gov In vivo studies confirmed that NHDC prevented liver tumor growth through this mechanism. nih.gov

Antiparasitic and Insecticidal Applications and Mechanisms

The structural features of the 3,5-bis(trifluoromethyl)phenyl motif have been exploited in the development of novel antiparasitic agents. The trifluoromethyl groups are known to improve the pharmacokinetic and pharmacodynamic properties of compounds. nih.gov

One area of research has been the synthesis of pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety. These compounds have demonstrated potent activity against drug-resistant bacteria, particularly Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov While these are antibacterial applications, the findings highlight the potential of this chemical scaffold against challenging pathogens. For instance, certain pyrazole derivatives with this motif have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Gram-positive bacteria. nih.gov Further studies have identified lead compounds from this class that are bactericidal and effective against MRSA persisters and biofilms. nih.gov

In the realm of antiparasitic research, various heterocyclic compounds are of interest. For example, triazole derivatives have been investigated for their effects on parasites like Trypanosoma cruzi, the causative agent of Chagas disease. One such derivative, ICI 195,739, demonstrated a potent antiproliferative effect on the epimastigote and amastigote forms of T. cruzi. nih.gov The mechanism of action for some triazole compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the parasite's cell membrane. nih.gov However, for ICI 195,739, research suggests a dual mechanism that includes blocking ergosterol biosynthesis and another unidentified target, leading to rapid growth arrest. nih.gov

Additionally, new 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. mdpi.com Some of these compounds exhibited promising activity, with IC50 values in the sub-micromolar to micromolar range. mdpi.com

While direct insecticidal applications of "3,5-Bis(trifluoromethyl)phenylglyoxylamide" are not detailed in the reviewed literature, the broader class of antiparasitic compounds often shares mechanisms that could be relevant to insects, such as targeting the nervous system. longdom.org

Table 1: Antiparasitic and Antimicrobial Activity of Selected Compounds with the 3,5-Bis(trifluoromethyl)phenyl Motif

| Compound Class | Target Organism | Notable Findings | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE) | Potent growth inhibitors with MIC values as low as 0.25 µg/mL against Gram-positive bacteria. Effective against biofilms. | nih.gov |

| Bis-triazole Derivatives (e.g., ICI 195,739) | Trypanosoma cruzi | Eradicates intracellular amastigotes at 10 nM. Dual mechanism of action proposed. | nih.gov |

| 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene Derivatives | Plasmodium falciparum | Showed antimalarial activity with IC50 values in the sub-micromolar and micromolar range. | mdpi.com |

Identification of Other Relevant Biological Targets in Preclinical Investigations

Beyond antiparasitic applications, the 3,5-bis(trifluoromethyl)phenyl motif is integral to compounds investigated for a range of other biological activities. This is largely due to the motif's ability to participate in key interactions with biological macromolecules.

A prominent example is its use in the development of fatty acid amide hydrolase (FAAH) inhibitors. nih.gov FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382). Inhibiting FAAH increases anandamide levels, which has therapeutic potential for pain, anxiety, and inflammation. The 3,5-bis(trifluoromethyl)phenyl moiety is a feature in some synthetic FAAH inhibitors. nih.gov

In cancer research, compounds containing this motif have been developed as potential therapeutics. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) was found to inhibit the growth of liver tumor cells. nih.gov Its mechanism involves the direct binding to and activation of Hepatocyte Nuclear Factor 4α (HNF4α), which in turn suppresses the STAT3 signaling pathway, a key player in tumor progression. nih.gov Urea (B33335) derivatives featuring the 3,5-bis(trifluoromethyl)phenyl group have also been shown to inhibit B-Raf and C-Raf kinases, which are involved in cancer cell proliferation. nih.gov

Furthermore, the tetrazole derivative, 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole, has been identified as an inhibitor of HIF-1α and a disruptor of the ARNT/TACC3 complex, which is implicated in certain cancers. chemicalbook.com

Table 2: Other Identified Biological Targets for Compounds with the 3,5-Bis(trifluoromethyl)phenyl Motif

| Compound Class | Biological Target | Therapeutic Area | Notable Findings | Reference |

|---|---|---|---|---|

| Naphthofuran carboxamides (e.g., NHDC) | Hepatocyte Nuclear Factor 4α (HNF4α), STAT3 | Oncology | Inhibits liver tumor growth by modulating the HNF4α/STAT3 pathway. | nih.gov |

| Phenyl ureas | B-Raf and C-Raf kinases | Oncology | A 3,5-bis-trifluoromethylphenyl urea derivative showed inhibitory activity against B-RafV600E and C-Raf. | nih.gov |

| Phenylglycinamide derivatives | Voltage-gated sodium and calcium channels, TRPV1 receptors | Neurology (Antiseizure, Antinociceptive) | Lead compounds showed potent antiseizure and antinociceptive activity in mouse models. | nih.gov |

| Phenyl-tetrazoles (e.g., KG-548) | ARNT/TACC3 complex, HIF-1α | Oncology | Acts as a disruptor of the ARNT/TACC3 protein complex. | chemicalbook.com |

Computational and Theoretical Investigations of 3,5 Bis Trifluoromethyl Phenyl Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the study of 3,5-bis(trifluoromethyl)phenyl derivatives, molecular docking simulations have been instrumental in understanding their inhibitory activities. For instance, docking studies on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues as cholinesterase inhibitors have been performed. nih.gov These simulations help to elucidate the interactions between the ligands and the amino acid residues within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The insights gained from these simulations are crucial for explaining the structure-activity relationships and for the rational design of more potent inhibitors. nih.gov

Similarly, molecular docking studies on other structurally related compounds, such as benzodioxole derivatives, have been used to illustrate the binding interactions within the active site of enzymes like α-amylase. nih.gov These studies can identify key interactions, such as hydrogen bonds and π-π stacking, that are responsible for the inhibitory activity of the compounds. nih.gov For example, interactions with key residues like K200 and Y151 in the α-amylase enzyme pocket have been highlighted. nih.gov

Table 1: Examples of Molecular Docking Studies on Related Compounds

| Compound Class | Target Enzyme(s) | Key Findings from Docking |

|---|---|---|

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Modulation of selectivity against AChE or BuChE is possible based on substitution patterns. nih.gov |

| Benzodioxole derivatives | α-Amylase | Interactions with residues I235, E233, H201, K200, and Y151 in the enzyme's binding pocket are crucial for activity. nih.gov |

Molecular Dynamics Simulations for Elucidating Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and binding events. These simulations can complement molecular docking by providing a more dynamic picture of the ligand-target interactions.

Studies on related molecules like 4-(trifluoromethyl)phenylacetonitrile (B1294351) have also employed computational methods, although focusing more on spectral properties rather than binding dynamics. bjp-bg.com The principles of MD simulations, however, remain applicable for understanding how derivatives of 3,5-bis(trifluoromethyl)phenyl might behave in a biological environment, including their flexibility and the stability of their interactions with a target protein over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide valuable information about molecular structure, stability, and reactivity.

For various 3,5-bis(trifluoromethyl)phenyl derivatives, DFT calculations have been performed to understand their electronic structure. For example, in the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set were used to optimize the molecular geometry and compute quantum descriptors. mdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into charge transfer and reactivity. For this particular amide, the HOMO is located on the amide nitrogen, while the LUMO is mainly on the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com The large HOMO-LUMO gap of 5.54 eV suggests high stability. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is another useful tool derived from quantum chemical calculations. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the MEP map shows an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen, which is consistent with the resonance model in amides. mdpi.com Such analyses help in identifying sites for electrophilic and nucleophilic attack, as well as regions for lipophilic interactions. mdpi.com

Table 2: Quantum Chemical Parameters for a 3,5-Bis(trifluoromethyl)phenyl Derivative

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Key Findings from MEP Analysis |

|---|---|---|---|

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | DFT/B3LYP/6-311+G(d,p) | 5.54 | Electron-rich region at carbonyl oxygen, electron-deficient region at amide nitrogen, and lipophilic regions at the phenyl and aliphatic moieties. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for 3,5-bis(trifluoromethyl)phenylglyoxylamide was not found, the methodology has been successfully applied to other classes of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety or similar structural features. For instance, a 3D-QSAR model was developed for a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines to guide the design of more potent anticancer compounds. nih.gov This model was built based on the antiproliferative activity of the compounds against breast cancer cell lines. nih.gov

In another study, 2D-QSAR analysis was performed on 3,5-disubstituted indole (B1671886) derivatives as inhibitors of Pim1 kinase, a target in hematological cancers. The resulting QSAR model showed high predictive accuracy, with a test set R² value of 0.96, indicating a strong correlation between the structural descriptors and the inhibitory activity. These examples demonstrate the potential of QSAR modeling for the predictive assessment of the biological activity of novel 3,5-bis(trifluoromethyl)phenyl derivatives.

Table 3: Examples of QSAR Studies on Structurally Related Compound Classes

| Compound Class | Target/Activity | QSAR Model Type | Key Outcome |

|---|---|---|---|

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Anticancer (breast cancer cell lines) | 3D-QSAR | A model to guide the design of more potent anticancer agents. nih.gov |

| 3,5-Disubstituted indole derivatives | Pim1 kinase inhibition (hematological cancer) | 2D-QSAR | A highly predictive model (R²test = 0.96) for inhibitory activity. |

Future Directions and Emerging Research Avenues for the 3,5 Bis Trifluoromethyl Phenyl Motif

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of molecules containing the 3,5-bis(trifluoromethyl)phenyl motif is a critical area of ongoing research. Traditional synthetic routes can be resource-intensive and may not align with the growing emphasis on green chemistry principles. bldpharm.com Future research will likely focus on several innovative approaches to address these challenges.

Biocatalysis: The use of enzymes in chemical synthesis offers a highly selective and environmentally friendly alternative to conventional methods. nih.gov Researchers are exploring the use of engineered enzymes, such as cytochrome P450s and nonheme iron enzymes, to catalyze the introduction of trifluoromethyl groups and the formation of carbon-carbon bonds in a more sustainable manner. strem.comnih.gov Directed evolution of these enzymes can lead to variants with enhanced activity and specificity for substrates containing the 3,5-bis(trifluoromethyl)phenyl moiety, enabling the synthesis of complex chiral molecules with high enantioselectivity. mdpi.comnih.gov

Flow Chemistry: Continuous flow chemistry is another promising avenue for the synthesis of fluorinated compounds. nih.govnih.gov This technology offers precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly when handling hazardous reagents. nih.gov The application of flow chemistry to the synthesis of 3,5-bis(trifluoromethyl)phenyl-containing intermediates and final products is expected to streamline manufacturing processes and reduce waste. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine and carbon-carbon bonds under mild conditions. nih.gov This methodology can be used to activate trifluoromethyl sources and facilitate their incorporation into aromatic systems. Future research will likely focus on developing more efficient and scalable photoredox-catalyzed reactions for the synthesis of complex molecules bearing the 3,5-bis(trifluoromethyl)phenyl motif.

Sustainable Reagents and Solvents: There is a growing emphasis on the use of more environmentally benign reagents and solvents in chemical synthesis. tandfonline.com Research is underway to develop and utilize less hazardous fluorinating agents and to replace traditional organic solvents with greener alternatives, such as water or bio-derived solvents. bldpharm.com These efforts will contribute to making the synthesis of 3,5-bis(trifluoromethyl)phenyl-containing compounds more sustainable in the long term.

Identification of Undiscovered Biological Targets and New Therapeutic Areas

The unique properties of the 3,5-bis(trifluoromethyl)phenyl motif make it an attractive scaffold for the development of novel therapeutic agents across a wide range of diseases. While its utility has been demonstrated in several areas, significant potential remains for its application against new and challenging biological targets.

Infectious Diseases: The rise of antimicrobial resistance is a major global health threat. The 3,5-bis(trifluoromethyl)phenyl motif has been incorporated into novel pyrazole (B372694) derivatives that exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Future research will likely explore the potential of this scaffold in developing new classes of antibiotics that can overcome existing resistance mechanisms.

Neurodegenerative Diseases: The development of inhibitors of acetyl- and butyrylcholinesterase is a key strategy in the treatment of Alzheimer's disease and other forms of dementia. nih.gov Analogues of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have shown promise as dual inhibitors of these enzymes. nih.gov The lipophilic nature of the 3,5-bis(trifluoromethyl)phenyl group can enhance blood-brain barrier penetration, making it a valuable component in the design of new drugs for central nervous system disorders. strem.com

Oncology: A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, has demonstrated anti-cancer effects by targeting Hepatocyte Nuclear Factor 4 alpha (HNF 4α). nih.gov This suggests that the 3,5-bis(trifluoromethyl)phenyl motif can be a key element in the design of new anticancer agents that modulate previously underexplored oncogenic pathways. The exploration of this scaffold in combination with other pharmacophores may lead to the discovery of potent and selective cancer therapeutics. nih.gov

Metabolic Diseases: The inhibition of Cholesteryl Ester Transfer Protein (CETP) is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels. The 3,5-bis(trifluoromethyl)phenyl motif is a key feature of CETP inhibitors based on the (4S,5R)-5-phenyl-4-methyl-1,3-oxazolidin-2-one scaffold. frontiersin.org Further exploration of this motif in the context of other metabolic targets could lead to new treatments for a range of metabolic disorders.

The following table summarizes some of the emerging therapeutic applications for compounds containing the 3,5-bis(trifluoromethyl)phenyl motif:

| Therapeutic Area | Potential Biological Target(s) | Example Compound Class |

| Infectious Diseases | Bacterial cell wall synthesis, protein synthesis | Pyrazole derivatives |

| Neurodegenerative Diseases | Acetylcholinesterase, Butyrylcholinesterase | Salicylanilide (B1680751) analogues |

| Oncology | Hepatocyte Nuclear Factor 4 alpha (HNF 4α) | Naphthofuran derivatives |

| Metabolic Diseases | Cholesteryl Ester Transfer Protein (CETP) | Oxazolidinone derivatives |

Application of Advanced Computational Methodologies in Rational Compound Design

The integration of advanced computational methodologies is set to revolutionize the rational design of new drugs incorporating the 3,5-bis(trifluoromethyl)phenyl scaffold. These in silico techniques offer the potential to accelerate the drug discovery process, reduce costs, and improve the success rate of preclinical candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a powerful tool for understanding the relationship between the chemical structure of a compound and its biological activity. frontiersin.org For instance, 2D-QSAR studies have been successfully applied to a series of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives as CETP inhibitors. frontiersin.org These models can predict the therapeutic potency of new analogues and guide the design of more effective compounds. nih.govfrontiersin.org Future research will likely involve the development of more sophisticated 3D-QSAR and multi-dimensional QSAR models to provide deeper insights into the structural requirements for optimal activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its biological target over time. researchgate.net These simulations can be used to assess the stability of ligand-protein complexes, predict binding affinities, and elucidate the molecular basis of drug action. researchgate.net For compounds containing the 3,5-bis(trifluoromethyl)phenyl motif, MD simulations can help to understand how the trifluoromethyl groups contribute to binding and selectivity.

Virtual Screening and Docking: Virtual screening allows for the rapid in silico screening of large compound libraries to identify potential hits that bind to a specific biological target. Docking algorithms can predict the binding mode and affinity of these hits, prioritizing them for experimental validation. These techniques can be particularly useful for identifying novel scaffolds that can be functionalized with the 3,5-bis(trifluoromethyl)phenyl group to enhance their therapeutic potential.

The following table highlights some of the key computational methodologies and their applications in the design of 3,5-bis(trifluoromethyl)phenyl-containing compounds:

| Computational Methodology | Application in Drug Design |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and guiding lead optimization. |

| Molecular Dynamics (MD) Simulations | Assessing binding stability and understanding protein-ligand interactions. |

| Virtual Screening and Docking | Identifying novel hit compounds and predicting binding modes. |

Development of Robust Structure-Based Design Principles for the 3,5-Bis(trifluoromethyl)phenyl Scaffold in Drug Discovery

The development of robust structure-based design principles is crucial for maximizing the therapeutic potential of the 3,5-bis(trifluoromethyl)phenyl scaffold. A deep understanding of how this motif interacts with biological targets will enable the design of more potent, selective, and safe drug candidates.

Exploiting Unique Interactions: The two trifluoromethyl groups on the phenyl ring create a unique electronic and steric environment. The strong electron-withdrawing nature of these groups can lead to favorable electrostatic interactions with the protein target. strem.com Furthermore, the lipophilic character of the trifluoromethyl groups can enhance hydrophobic interactions within the binding pocket. strem.com Structure-activity relationship (SAR) studies on various classes of compounds have shown that the placement and orientation of the 3,5-bis(trifluoromethyl)phenyl group are critical for activity. strem.comnih.gov

Scaffold Hopping and Bioisosteric Replacement: The 3,5-bis(trifluoromethyl)phenyl group can serve as a bioisostere for other chemical moieties, allowing for scaffold hopping to generate novel intellectual property and improve drug-like properties. Understanding the structural and electronic similarities and differences between this motif and other groups will facilitate its effective use in lead optimization campaigns.

Future research in this area will focus on building a comprehensive database of protein-ligand interactions involving the 3,5-bis(trifluoromethyl)phenyl scaffold. This will involve the use of X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the precise binding modes of these compounds. The resulting knowledge will be invaluable for the rational design of the next generation of drugs based on this privileged structural motif.

Q & A

Q. What are the optimal synthetic routes for 3,5-bis(trifluoromethyl)phenylglyoxylamide, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves coupling 3,5-bis(trifluoromethyl)phenylglyoxylic acid with amines under Schlenk conditions to prevent moisture sensitivity. Intermediate steps may use benzoyl chloride derivatives (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride, bp 65–67°C at 12 mmHg) as precursors, with reaction progress tracked via <sup>19</sup>F NMR due to the distinct trifluoromethyl signals . Purity (>95%) is confirmed by HPLC using a C18 column and acetonitrile/water gradients, as validated for analogous trifluoromethylphenyl compounds .

Q. How should researchers safely handle and store this compound given its reactivity?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis. Use fume hoods, nitrile gloves, and safety goggles during handling, as trifluoromethyl aryl compounds often cause severe skin/eye irritation . For spills, adsorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols. Stability studies on similar compounds (e.g., benzylamine derivatives) suggest degradation above 40°C, necessitating strict temperature control .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine <sup>1</sup>H/<sup>19</sup>F NMR (referencing CRM4601-b quantitative standards ) and high-resolution mass spectrometry (HRMS) for molecular confirmation. IR spectroscopy identifies glyoxylamide’s carbonyl stretch (~1680 cm<sup>-1</sup>). X-ray crystallography, though advanced, resolves stereoelectronic effects of trifluoromethyl groups, as demonstrated for boronic acid analogs .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The –CF3 groups enhance electrophilicity at the glyoxylamide carbonyl, accelerating reactions with amines/thiols. Kinetic studies on benzoyl chloride analogs (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) show a 3× rate increase compared to non-fluorinated analogs, quantified via stopped-flow UV-Vis monitoring . Computational modeling (DFT) using NIST data predicts charge distribution and transition-state stabilization .

Q. What strategies mitigate racemization during enantioselective synthesis of chiral glyoxylamide derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., (1R,2R)-cyclohexylthiourea moieties ) or asymmetric catalysis with palladium/phosphine complexes. For example, thiourea-based catalysts achieve >90% ee in related trifluoromethylphenyl compounds by stabilizing intermediates via H-bonding . Low-temperature conditions (–78°C) and non-polar solvents (toluene) further suppress racemization .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Methodological Answer : The compound’s lipophilicity (logP ~3.5, predicted via HPLC retention times ) enhances membrane permeability. In vitro assays using fluorometric kits (e.g., Glyceraldehyde 3-Phosphate Assay) quantify target engagement in enzyme inhibition studies . For receptor-binding studies, SPR (surface plasmon resonance) with immobilized protein targets (e.g., kinase domains) measures Kd values, as validated for aprepitant analogs .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% degradation at pH 7 (phosphate buffer), but rapid hydrolysis (>90% in 24h) at pH <3. UPLC-MS identifies degradation products (e.g., 3,5-bis(trifluoromethyl)benzoic acid), necessitating buffered formulations for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.